molecular formula C18H21NO5S B3957326 3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3957326
M. Wt: 363.4 g/mol
InChI Key: LJYZJHGTUXHVOU-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a pyridine ring substituted with methyl, oxolan-2-ylmethyl, and thiophen-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

    Substitution Reactions:

    Esterification: The carboxylate groups are introduced through esterification reactions, typically using carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenated precursors and nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or marker in biological studies to investigate cellular processes and pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved can vary but often include binding to active sites or allosteric sites on proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-2-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.

    3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(FURAN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE: Similar structure but with a furan-3-yl group instead of thiophen-3-yl.

Uniqueness

The uniqueness of 3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and functionality.

Properties

IUPAC Name

dimethyl 1-(oxolan-2-ylmethyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-17(20)14-9-19(8-13-4-3-6-24-13)10-15(18(21)23-2)16(14)12-5-7-25-11-12/h5,7,9-11,13,16H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYZJHGTUXHVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OC)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-(OXOLAN-2-YLMETHYL)-4-(THIOPHEN-3-YL)-4H-PYRIDINE-3,5-DICARBOXYLATE

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